molecular formula C24H22N4O3S B2554972 N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide CAS No. 946201-68-9

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide

Cat. No. B2554972
CAS RN: 946201-68-9
M. Wt: 446.53
InChI Key: GKPUYQSBLIIZIZ-UHFFFAOYSA-N
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Description

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide is a useful research compound. Its molecular formula is C24H22N4O3S and its molecular weight is 446.53. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antituberculosis Activity

Research has identified new sulfonamides derived from chalcone-sulfonamide hybrids exhibiting significant anticancer and antituberculosis activity. These compounds, synthesized through N-sulfonation reactions and subsequent Claisen-Schmidt condensation, have been screened against a wide array of human cancer cell lines and Mycobacterium tuberculosis, showing remarkable inhibitory effects in specific cases. Notably, certain chalcones demonstrated high cytotoxic effects against leukemia and melanoma cell lines, alongside potent antituberculosis activity, suggesting their potential as dual-function therapeutic agents (Castaño et al., 2019).

Herbicide Development

Another study focused on the design and synthesis of triazolopyrimidine sulfonanilide compounds aimed at discovering herbicides with high activity and a faster degradation rate in soil. This research led to the development of a new herbicidal compound that inhibits acetohydroxyacid synthase, a key enzyme in plant growth. The compound exhibited comparable in vivo herbicidal activity to existing solutions and showed a shorter half-life in soil, indicating its potential as an environmentally friendly herbicide option (Chen et al., 2009).

Development of Enzyme-Linked Immunosorbent Assay (ELISA)

Sulfonamide antibiotics, due to their widespread use, persist in the environment and may contribute to antibiotic resistance. A study developed highly sensitive ELISA techniques using immunoreagents to detect a wide range of sulfonamide antibiotic congeners. This approach enables the efficient monitoring of these compounds in various environments, showcasing the compound's utility in environmental science and public health (Adrián et al., 2009).

Novel Synthesis Methods

Research into sulfonamide and related compounds has also expanded into the development of new synthetic methods. One study reported a one-pot synthesis of imidazo[1,2-a]pyridin-3-yl)sulfonamides and related compounds, providing a novel approach to the synthesis of heterocyclic derivatives with potential therapeutic uses. This method offers a streamlined pathway for the generation of compounds that could have applications in medicinal chemistry (Rozentsveig et al., 2013).

Antibacterial and Antifungal Activity

Sulfonamide-derived ligands and their metal complexes have been synthesized and evaluated for their antibacterial and antifungal properties. These studies underscore the role of sulfonamide compounds in developing new antimicrobial agents, with some showing significant activity against various bacterial and fungal strains. This research highlights the compound's potential in addressing infectious diseases and the development of new antimicrobials (Chohan & Shad, 2011).

properties

IUPAC Name

N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-1,2-dihydroacenaphthylene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c1-15-25-22(14-23(26-15)31-2)27-18-8-10-19(11-9-18)28-32(29,30)21-13-7-17-5-3-4-16-6-12-20(21)24(16)17/h3-5,7-11,13-14,28H,6,12H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPUYQSBLIIZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NS(=O)(=O)C3=C4CCC5=CC=CC(=C54)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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